molecular formula C14H14N2O4S B11688942 N-(2-ethylphenyl)-4-nitrobenzenesulfonamide CAS No. 346724-05-8

N-(2-ethylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11688942
CAS No.: 346724-05-8
M. Wt: 306.34 g/mol
InChI Key: TYRYZRCQWQFBOP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-ethylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: N-(2-ethylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal properties.

    Medicine: Sulfonamide derivatives, including those based on this compound, are explored for their potential use as antibiotics and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-nitrobenzenesulfonamide and its derivatives often involves the inhibition of bacterial enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

    N-(2-ethylphenyl)-4-aminobenzenesulfonamide: A reduction product of N-(2-ethylphenyl)-4-nitrobenzenesulfonamide.

    N-(2-methylphenyl)-4-nitrobenzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.

    N-(2-ethylphenyl)-4-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both the nitro group and the ethyl-substituted phenyl group

Properties

CAS No.

346724-05-8

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-2-11-5-3-4-6-14(11)15-21(19,20)13-9-7-12(8-10-13)16(17)18/h3-10,15H,2H2,1H3

InChI Key

TYRYZRCQWQFBOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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